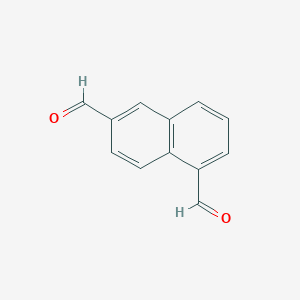

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Descripción general

Descripción

“1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole synthesis has been a significant area of research due to the diverse biological activities and applications of indole derivatives. A comprehensive review by Taber and Tirunahari (2011) presents a framework for the classification of all indole syntheses, highlighting the importance of understanding the various synthetic routes to access indole compounds. This classification aids in the development of new methods and the identification of challenges that need to be overcome in indole chemistry (Taber & Tirunahari, 2011).

Fischer Synthesis of Indoles

The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones has been reviewed, showcasing a method for indole formation. This synthesis pathway illustrates the versatility of indole chemistry and the potential to create complex indole derivatives through different transformations, including 1,2 and 1,4 shifts and the splitting out of substituents. Such synthetic approaches are fundamental for the exploration of indole-based compounds for scientific research applications (Fusco & Sannicolo, 1978).

Application in Far-Infrared Laser Technology

Indole derivatives, due to their structural and electronic properties, may find applications in fields such as far-infrared (FIR) laser technology. Research on methyl alcohol as a lasing molecule highlights the broader context of organic compounds' role in laser technology and spectroscopy. Although not directly related to "1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one," understanding the properties of organic molecules like methyl alcohol can provide insights into the potential applications of indole derivatives in technological advancements (Moruzzi, Moraes, & Strumia, 1992).

Downstream Processing in Biotechnology

The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the importance of separation and purification techniques in biotechnology. This research area is relevant for the production and application of various chemical compounds, including indole derivatives. Efficient downstream processing is crucial for the commercialization and application of these compounds in different industries (Xiu & Zeng, 2008).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways can be related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)9(2)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKHMUMEEURMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

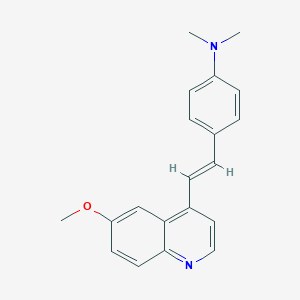

CC1CC2=CC=CC=C2N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)

![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)

![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)

![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)

![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)

![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)